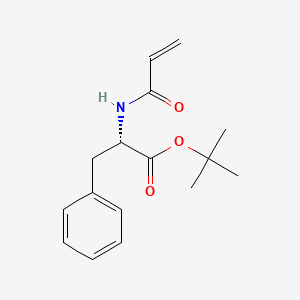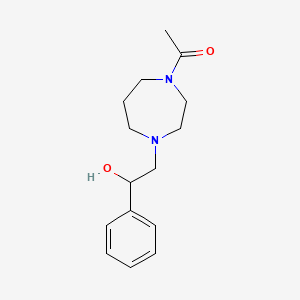
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one, also known as MOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, and it has been used in a wide range of experiments to investigate the mechanisms of various biological processes.
作用机制
The mechanism of action of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cellular signaling pathways. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular function. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been shown to inhibit the activity of protein phosphatases, which are enzymes that play a critical role in the dephosphorylation of proteins.
Biochemical and Physiological Effects:
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been shown to have antioxidant properties, and it has been suggested that it may have potential therapeutic applications in the treatment of various diseases that are associated with oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in lab experiments is its potency as an enzyme inhibitor. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to be a highly effective inhibitor of certain kinases and phosphatases, which makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of using 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in lab experiments is its potential toxicity. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to be toxic to certain cell lines at high concentrations, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for the study of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one and its applications in scientific research. One area of interest is the development of new synthesis methods for 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one and its effects on cellular signaling pathways.
合成方法
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one can be synthesized through a variety of methods, including the reaction of 1-methyl-2-nitrobenzene with 5-aminooxazole in the presence of a palladium catalyst. Other methods include the reaction of 1-methyl-2-nitrobenzene with 5-aminooxazole in the presence of a copper catalyst, or the reaction of 5-bromo-1-methyl-2-nitrobenzene with 2-aminomethyl-1,3-oxazole.
科学研究应用
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been used in a variety of scientific research applications, including studies on the mechanisms of DNA repair, the effects of oxidative stress on cellular function, and the regulation of gene expression. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been used as a tool to investigate the role of certain enzymes in various biological processes, and it has been shown to be a potent inhibitor of certain kinases and phosphatases.
属性
IUPAC Name |
1-methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-10-4-2-3-5-11(10)15(12(14)16)8-9-6-7-13-17-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIORQBYJTCQLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)


![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)




![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)

